Cas no 76067-81-7 (2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate)

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is a methacrylate-functionalized monomer featuring both aromatic diamine and ester groups. Its dual-reactive sites enable versatile applications in polymer chemistry, particularly in the synthesis of high-performance resins, adhesives, and coatings. The presence of primary amine groups facilitates crosslinking reactions, enhancing thermal and mechanical stability in cured materials. The methacrylate moiety allows for UV or radical-initiated polymerization, offering compatibility with acrylate-based systems. This monomer is particularly valuable in advanced composites and photopolymers, where its structural rigidity and reactivity contribute to improved material properties. Its balanced reactivity and multifunctionality make it suitable for tailored formulations requiring precise control over crosslink density and network architecture.
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate structure
76067-81-7 structure
Product name:2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate
CAS No:76067-81-7
MF:C13H16N2O4
MW:264.277143478394
CID:90688
PubChem ID:2306460

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate Chemical and Physical Properties

Names and Identifiers

    • 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate
    • 2-(2-methylprop-2-enoyloxy)ethyl 3,5-diaminobenzoate
    • 76067-81-7
    • FT-0700659
    • AB00076107-01
    • SCHEMBL353837
    • DTXSID60367964
    • AKOS001597199
    • 2-(3,5-DIAMINOBENZOYLOXY)ETHYL 2-METHYLPROP-2-ENOATE
    • DB-226693
    • BZRAULNYWZRKMB-UHFFFAOYSA-N
    • MDL: MFCD00425081
    • Inchi: InChI=1S/C13H16N2O4/c1-8(2)12(16)18-3-4-19-13(17)9-5-10(14)7-11(15)6-9/h5-7H,1,3-4,14-15H2,2H3
    • InChI Key: BZRAULNYWZRKMB-UHFFFAOYSA-N
    • SMILES: C=C(C)C(=O)OCCOC(=O)C1=CC(=CC(=C1)N)N

Computed Properties

  • Exact Mass: 264.111007g/mol
  • Surface Charge: 0
  • XLogP3: 1.3
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 264.111007g/mol
  • Monoisotopic Mass: 264.111007g/mol
  • Topological Polar Surface Area: 105Ų
  • Heavy Atom Count: 19
  • Complexity: 347
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Beige powder.
  • Density: 1.186
  • Melting Point: 89-93°C
  • Boiling Point: 440.8°C at 760 mmHg
  • Flash Point: 223.1°C
  • Refractive Index: 1.58
  • PSA: 104.64000
  • LogP: 2.28950
  • Solubility: Not determined.

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1945337-1g
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate
76067-81-7 98%
1g
¥4131.00 2024-07-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H25840-1g
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate, 99%
76067-81-7 99%
1g
¥2094.00 2023-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1945337-5g
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate
76067-81-7 98%
5g
¥14211.00 2024-07-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H25840-5g
2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate, 99%
76067-81-7 99%
5g
¥7757.00 2023-03-15

Additional information on 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate

Research Brief on 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate (CAS: 76067-81-7) and Its Applications in Chemical Biomedicine

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate (CAS: 76067-81-7) is a multifunctional monomer that has garnered significant attention in the field of chemical biomedicine due to its unique chemical properties and potential applications. This compound, characterized by its methacrylate and diaminobenzoate functional groups, serves as a critical building block in the synthesis of advanced polymeric materials. Recent studies have explored its utility in drug delivery systems, tissue engineering, and bioactive coatings, highlighting its versatility and importance in biomedical research.

One of the most notable applications of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is in the development of photo-crosslinkable hydrogels. A 2023 study published in the Journal of Biomedical Materials Research demonstrated that this monomer could be copolymerized with other biocompatible polymers to form hydrogels with tunable mechanical properties and enhanced cell adhesion. The presence of the diaminobenzoate group facilitates interactions with biological molecules, making these hydrogels ideal for wound healing and regenerative medicine applications.

In addition to its role in hydrogels, 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate has been investigated for its potential in drug delivery systems. Researchers have utilized its reactive amine groups to conjugate therapeutic agents, enabling controlled release kinetics. A recent ACS Applied Materials & Interfaces publication (2024) reported the successful encapsulation of anticancer drugs within polymeric nanoparticles synthesized using this monomer. The study highlighted the monomer's ability to improve drug loading efficiency and target specificity, offering promising avenues for cancer therapy.

The compound's chemical stability and compatibility with various polymerization techniques have also made it a candidate for surface modifications. For instance, a 2023 study in Biomaterials Science explored its use in creating antimicrobial coatings for medical devices. The diaminobenzoate moiety was found to enhance the binding affinity of antimicrobial peptides, thereby reducing bacterial adhesion and biofilm formation on implant surfaces. This application is particularly relevant in addressing healthcare-associated infections.

Despite these advancements, challenges remain in optimizing the synthesis and scalability of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate-based materials. Recent research has focused on refining polymerization conditions to minimize side reactions and improve yield. A 2024 Polymer Chemistry article detailed a novel catalytic system that enhances the efficiency of methacrylate polymerization, offering a pathway to large-scale production of high-purity monomers.

In conclusion, 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate (CAS: 76067-81-7) represents a promising candidate for a wide range of biomedical applications. Its unique chemical structure enables the design of advanced materials with tailored properties, addressing critical needs in drug delivery, tissue engineering, and antimicrobial coatings. Ongoing research continues to uncover new possibilities for this versatile monomer, solidifying its role in the future of chemical biomedicine.

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